Thiol-PEG8-acid

説明

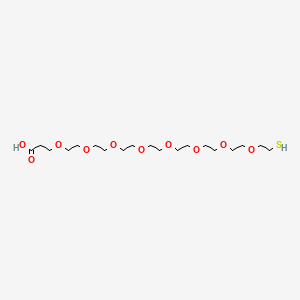

Thiol-PEG8-acid is a polyethylene glycol-based linker that contains a thiol group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiol-PEG8-acid typically involves the conjugation of a thiol group to a polyethylene glycol chain with a terminal carboxylic acid. One common method involves the reaction of polyethylene glycol with thiol-containing compounds under controlled conditions. The reaction is often facilitated by the use of catalysts or activators to ensure efficient conjugation.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides.

Reduction: The disulfide bonds formed can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Addition: The thiol group can add to double bonds in compounds such as maleimides and vinylsulfones.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

Substitution: Alkyl halides can be used in the presence of a base.

Addition: Maleimides and vinylsulfones are common reagents for thiol addition reactions.

Major Products:

Disulfides: Formed from the oxidation of thiol groups.

Thioethers: Formed from nucleophilic substitution or addition reactions.

科学的研究の応用

Thiol-PEG8-acid is a polyethylene glycol (PEG)-based linker with a thiol group and a terminal carboxylic acid, useful in a variety of scientific research applications . The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media . The thiol group is reactive with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces, including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond.

Use as a Linker

- PROTACs: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As part of a PROTAC molecule, it connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein. Pegylation, such as when this compound is part of a protac, can improve the pharmacokinetic properties of the molecule.

- Drug-Linker Optimization: this compound can be used to optimize drug-linkers by minimizing the size of the PEG side chain . A lead PEGylated glucuronide-MMAE linker was identified incorporating a self-stabilizing maleimide and a PEG 12 side chain, enabling highly potent, homogeneous DAR 8 conjugates .

Surface Modification

- Nanotechnology: Phenolics' versatile reactivity and relative biocompatibility have catalyzed research in phenolic-enabled nanotechnology (PEN), in which this compound could potentially be applied .

- Self-Assembly: FYFCFYF and PEG8‐FYFCFYF are able to self‐assemble in supramolecular nanostructures . The PEG polymer impacts the supramolecular organization, with the unPEGylated peptide showing a predominant tendency to adopt a β‐sheet conformation compared to PEG8‐FYFCFYF .

Drug Delivery Systems

作用機序

Thiol-PEG8-acid exerts its effects primarily through the formation of stable covalent bonds with target molecules. The thiol group reacts with electrophilic centers on target molecules, forming thioether or disulfide bonds. This covalent attachment can alter the properties of the target molecule, such as its solubility, stability, or biological activity. The polyethylene glycol spacer provides flexibility and reduces steric hindrance, allowing for efficient conjugation and interaction with molecular targets .

類似化合物との比較

Thiol-PEG4-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.

Thiol-PEG12-acid: Contains a longer polyethylene glycol spacer, which can affect the flexibility and steric properties of the conjugate.

Maleimide-PEG8-acid: Contains a maleimide group instead of a thiol group, leading to different reactivity and applications.

Uniqueness: Thiol-PEG8-acid is unique due to its balanced polyethylene glycol spacer length, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly useful in applications where efficient conjugation and stable product formation are essential .

生物活性

Thiol-PEG8-acid, a polyethylene glycol (PEG) derivative, is characterized by its thiol and carboxylic acid functional groups. This compound has garnered significant attention in various fields, particularly in biochemistry and drug delivery systems, due to its unique properties that facilitate biochemical reactions and interactions.

Chemical Structure and Properties

This compound has a molecular weight of approximately 458.6 g/mol, with the following chemical formula:

The structure includes a hydrophilic PEG spacer, which enhances solubility in aqueous environments, making it suitable for biological applications. The thiol group enables specific reactivity with maleimides and other electrophiles, while the terminal carboxylic acid can form stable amide bonds with amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Target of Action

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . These are bifunctional molecules designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific substrates .

Mode of Action

The compound effectively connects two ligands: one that binds to an E3 ligase and another that attaches to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome pathway .

Biological Applications

This compound is employed in various scientific applications:

- Drug Delivery Systems : Enhances solubility and stability of therapeutic agents.

- Bioconjugation : Facilitates the conjugation of biomolecules for studying protein-protein interactions.

- Diagnostics : Used in developing biosensors due to its ability to form stable conjugates .

Study 1: PROTAC Development

In a study focusing on PROTACs, this compound was used to create chimeras that effectively targeted specific proteins for degradation. The results demonstrated significant degradation rates compared to traditional small molecule inhibitors, highlighting its potential in therapeutic applications targeting cancer .

Study 2: Antibody Conjugation

Research illustrated the use of this compound in site-specific antibody conjugation strategies. The thiol-reactive nature allowed for precise modifications that enhanced the therapeutic efficacy of antibody-drug conjugates. This study emphasized improved stability and functionality of the resulting conjugates in biological systems .

Comparison with Similar Compounds

| Compound | PEG Spacer Length | Reactivity | Applications |

|---|---|---|---|

| Thiol-PEG4-acid | 4 units | Lower solubility | Basic conjugation |

| This compound | 8 units | Moderate reactivity | Advanced bioconjugation |

| Thiol-PEG12-acid | 12 units | Higher flexibility | Drug delivery systems |

| Maleimide-PEG8-acid | 8 units | Maleimide reactivity | Protein labeling |

This compound stands out due to its balanced PEG spacer length, which offers an optimal combination of solubility and flexibility for efficient conjugation processes.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJRDAORYSCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584840 | |

| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866889-02-3 | |

| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。